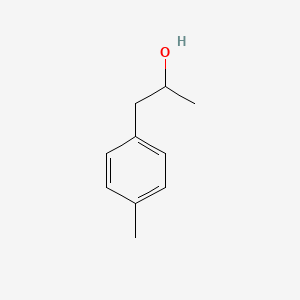

1-(4-Methylphenyl)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methylphenyl)-2-propanol is a secondary alcohol derivative that can be prepared by the reduction of 4′-methylpropiophenone . Its racemic form can be resolved by oxidative kinetic resolution in the presence of chiral polymeric Mn (III) salen complexes .

Synthesis Analysis

The synthesis of 1-(4-Methylphenyl)-2-propanol involves the reduction of 4′-methylpropiophenone . The retrosynthetic analysis approach can be used to design the synthesis of organic compounds .Molecular Structure Analysis

The molecular structure of 1-(4-Methylphenyl)-2-propanol is represented by the formula C9H10O . The crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, has been studied .Aplicaciones Científicas De Investigación

Molecular Dynamics and High-Pressure Measurements

Research involving 1-(4-Methylphenyl)-2-propanol focuses on understanding its molecular dynamics, particularly under high-pressure conditions. A study by Kołodziej et al. (2020) revealed that 1-(4-Methylphenyl)-2-propanol, along with other isomeric alcohols, showed unique behavior under different pressure conditions. These findings are significant for discerning the properties of monohydroxy alcohols with a single phenyl group, particularly in understanding their molecular packing and stiffness, as well as their response to elevated pressure exceeding 500 MPa (Kołodziej et al., 2020).

Oxidation Studies

Another important area of study is the oxidation of secondary alcohols, including 1-(4-Methylphenyl)-2-propanol. Norcross et al. (1997) examined the kinetics of its oxidation by potassium tetraoxoferrate(VI) under basic conditions. This study provides insights into the reaction mechanisms and product yields, which are crucial for understanding the chemical properties and potential applications of 1-(4-Methylphenyl)-2-propanol (Norcross et al., 1997).

Neuroprotective Potential

Research by Chenard et al. (1995) and Menniti et al. (1997) on derivatives of 1-(4-Methylphenyl)-2-propanol, such as CP-101,606, has demonstrated its potential as a neuroprotective agent. These studies have shown that CP-101,606 can protect neurons from glutamate toxicity and may have applications in treating neurological disorders (Chenard et al., 1995); (Menniti et al., 1997).

Beta Receptor Blockade

Studies on compounds related to 1-(4-Methylphenyl)-2-propanol, like 1-(4′-methyl-phenyl)-2-isopropylamino-propanol, provide insights into their beta-adrenergic receptor-blocking properties. This research is essential for understanding their potential therapeutic applications in cardiovascular diseases and their selective action on different types of beta receptors (Levy & Wilkenfeld, 1969).

Chirality and Synthesis

Research on the asymmetric synthesis of related compounds, such as 3-chloro-1-phenyl-1-propanol, highlights the importance of chirality in pharmaceutical applications. Choi et al. (2010) demonstrated the synthesis of chiral intermediates using microbial reductases, an approach that could be applicable to 1-(4-Methylphenyl)-2-propanol derivatives (Choi et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-methylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLWVESEARCBFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-2-propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)

![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)